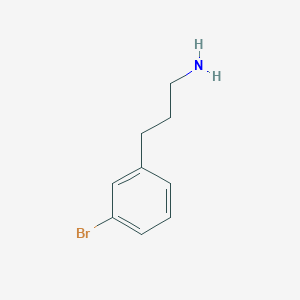

3-(3-Bromophenyl)propan-1-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGRDQALSKYUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593168 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174689-12-4 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context in Contemporary Organic Chemistry

The significance of 3-(3-bromophenyl)propan-1-amine in modern organic chemistry is intrinsically linked to the broader importance of the phenylpropanamine scaffold and the utility of halogenated aromatic compounds. The phenylpropanamine structure is a key component in a wide range of biologically active molecules. This framework, consisting of a phenyl group attached to a three-carbon chain with an amine group, is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).

The presence of a bromine atom on the phenyl ring of this compound further enhances its utility. Halogenated compounds are crucial in drug discovery and development as the halogen atom can influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can act as a handle for further chemical modifications through various cross-coupling reactions, allowing for the creation of diverse libraries of compounds for biological screening. This makes this compound a valuable starting material for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.

Historical Perspective of Analogous Phenylpropanamines in Chemical Synthesis

The study of phenylpropanamines has a rich history rooted in the exploration of naturally occurring and synthetic compounds with significant physiological effects. One of the most well-known analogous compounds is phenylpropanolamine, which was first synthesized around 1910. wikipedia.org Its effects on blood pressure were characterized in the 1930s, leading to its introduction as a medication. wikipedia.org For many years, phenylpropanolamine was widely used as a decongestant in cough and cold remedies and as an appetite suppressant. wikipedia.org

The synthesis of phenylpropanolamine historically involved the reaction of benzaldehyde (B42025) with nitroethane, followed by reduction of the resulting nitro alcohol. researchgate.net This and similar synthetic routes paved the way for the creation of a wide array of substituted phenylpropanamines. This class of compounds, which also includes ephedrine (B3423809) and amphetamine, has been a major focus of medicinal chemistry research due to their sympathomimetic properties, mimicking the effects of the body's natural catecholamines. wikipedia.org The extensive research into these analogous compounds has provided a deep understanding of the structure-activity relationships within the phenylpropanamine class, forming the foundation for the rational design of new derivatives, including halogenated variants like 3-(3-bromophenyl)propan-1-amine.

Scope and Research Objectives for 3 3 Bromophenyl Propan 1 Amine Investigations

Established Synthetic Routes and Mechanistic Considerations

Nitroalkene Reduction Pathways to Phenylpropanamine Precursors

A prevalent method for synthesizing phenylpropanamines involves the reduction of conjugated nitroalkenes. This approach provides a versatile pathway to a wide range of nitrogen-containing compounds, including nitroalkanes, N-substituted hydroxylamines, amines, ketones, and oximes. The reduction of β-nitrostyrenes, which serve as precursors to many phenethylamine (B48288) and phenylisopropylamine derivatives, can be efficiently achieved using a sodium borohydride (B1222165)/copper(II) chloride system. chemrxiv.org This method offers a rapid and high-yielding one-pot procedure under mild conditions, eliminating the need for an inert atmosphere or complex purification techniques. chemrxiv.org

The mechanism of nitroalkene reduction can be influenced by the choice of reducing agent. For instance, lithium triethylborohydride and tri-sec-butylborohydride can cleanly reduce conjugated nitroalkenes to the corresponding nitronate intermediate. Subsequent protonolysis of this intermediate can yield the nitroalkane. Alternatively, excess borane (B79455) in the presence of a catalytic amount of sodium borohydride can reduce nitroalkenes to the corresponding amines. This reaction typically proceeds over several days at room temperature but can be expedited by heating.

| Precursor | Reducing Agent | Product | Yield (%) | Reference |

| β-Nitrostyrene | NaBH4/CuCl2 | 2-Phenylethan-1-amine hydrochloride | 83 | chemrxiv.org |

| 2-Nitro-1-phenylpropene | Lithium triethylborohydride | 2-Nitro-1-phenylpropane | High | |

| Nitroalkene | Borane/NaBH4 (catalytic) | Amine | 85-90 |

Mannich Reaction Approaches for Substituted Phenylpropanamines

The Mannich reaction is a three-component condensation that provides a powerful tool for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgyoutube.com This reaction involves an aldehyde, a primary or secondary amine, and a carbonyl compound, yielding a β-amino carbonyl compound known as a Mannich base. wikipedia.orgnih.gov The reaction mechanism commences with the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile for the enol form of the carbonyl compound. wikipedia.orgyoutube.com

The versatility of the Mannich reaction has led to its application in the synthesis of a wide array of biologically active molecules, including antimalarials, antitumor agents, and anticonvulsants. ias.ac.in The introduction of an aminoalkyl side chain via the Mannich reaction can enhance the solubility and bioavailability of drug molecules. ias.ac.in Furthermore, asymmetric versions of the Mannich reaction, often employing proline or its derivatives as organocatalysts, can achieve stereoselective synthesis of β-amino carbonyl compounds. wikipedia.org For example, (S)-proline catalysis typically favors the formation of the syn product, while modified proline catalysts can be used to obtain the anti product. wikipedia.org

Alternative Alkylation and Condensation Strategies

Beyond nitroalkene reduction and Mannich reactions, other alkylation and condensation strategies are employed for the synthesis of phenylpropanamine analogs. One such method involves the reaction of a suitable sulfonyl ester of a phenylpropanol with a bromide source. For example, the NALG sulfonyl ester of 3-phenylpropanol reacts with lithium bromide in refluxing acetone (B3395972) to produce 3-phenylpropylbromide in high yield and with a rapid reaction time. chemicalbook.com

Another approach involves the use of 3-bromo-1-propene (allyl bromide) as a reactive halogenated hydrocarbon. This reagent is widely used to introduce an allyl group into various molecules through substitution and addition reactions, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Enantioselective and Stereoselective Synthesis

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological activities. rsc.org

Chiral Catalysis in the Preparation of Optically Active Phenylpropanamines

Chiral catalysts play a crucial role in the enantioselective synthesis of phenylpropanamines. youtube.com Both metal-based and organocatalytic systems have been developed to achieve high levels of stereocontrol. For instance, chiral palladium catalysts have been successfully used in the enantioselective N-arylation of secondary ortho-tert-butylanilides to generate N-C axially chiral compounds with high enantiomeric excess (ee). nih.gov These catalysts have also been applied to intramolecular reactions to synthesize axially chiral lactams. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral cyclopropenimines have emerged as highly effective Brønsted base catalysts for reactions such as the Michael addition of glycine (B1666218) imines, affording chiral amino acid derivatives in good yields and with excellent enantioselectivity. researchgate.net Similarly, chiral secondary amines derived from a phenylcyclopropane scaffold have demonstrated efficacy as catalysts in various asymmetric reactions proceeding through enamine intermediates. nih.gov The use of chiral phosphoric acid derivatives as catalysts can also facilitate enantioselective reactions, such as the hydrolysis of ester groups. youtube.com

| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Pd-catalyst | N-arylation | N-C axially chiral anilides | up to 96% | nih.gov |

| Chiral Pd-catalyst | Intramolecular N-arylation | N-C axially chiral lactams | up to 98% | nih.gov |

| Chiral Cyclopropenimine | Michael addition | Chiral amino acid derivatives | Excellent | researchgate.net |

| Chiral Phosphoric Acid | Ester hydrolysis | Enantioenriched carboxylic acids | High | youtube.com |

Chemoenzymatic Synthesis of Enantiopure Analogs

Chemoenzymatic synthesis, which integrates enzymatic transformations with chemical synthesis, provides a powerful and environmentally friendly approach to producing enantiopure compounds. nih.govsemanticscholar.org Enzymes, such as lipases and transaminases, are highly selective catalysts that can be used for kinetic resolutions and asymmetric synthesis. rsc.orgmdpi.com

Transaminases (TAs) are particularly valuable for the synthesis of chiral amines from prochiral ketones. mdpi.comrsc.org While the thermodynamic equilibrium of these reactions can be unfavorable, strategies such as using an excess of the amino donor or in situ by-product removal can drive the reaction towards the desired product. mdpi.com For example, coupling a transaminase reaction with a pyruvate (B1213749) decarboxylase (PDC) can effectively remove the pyruvate by-product, enhancing the synthesis of the target amine with high stereoselectivity. mdpi.com

Lipases are another class of enzymes widely used in chemoenzymatic synthesis, particularly for the kinetic resolution of racemic alcohols and their esters. researchgate.netmdpi.com For instance, lipase (B570770) B from Candida antarctica (CALB) has been effectively used to catalyze the transesterification of a racemic chlorohydrin, yielding the (R)-chlorohydrin in high enantiomeric purity, which can then be converted to the desired (S)-β-blocker. mdpi.com

Resolution Techniques for Enantiomeric Enrichment of Chiral Amines

The separation of enantiomers of chiral amines, such as this compound, is crucial for their application in pharmaceuticals and other specialized fields where stereochemistry dictates biological activity. Several techniques are employed for the enantiomeric enrichment of these chiral amines.

One of the most established methods is diastereomeric salt crystallization . This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgntnu.no After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base. libretexts.org The efficiency of this process is dependent on the choice of resolving agent and the crystallization solvent, which can be optimized through the construction of phase diagrams. ntnu.no While widely used, this method can be tedious, sometimes requiring multiple recrystallizations to achieve high optical purity. libretexts.org

Chromatographic methods offer another powerful approach for chiral separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common analytical and preparative technique. For instance, analogs of 3-phenylpropylamines have been successfully resolved on Cyclobond I columns or by using cyclodextrins as chiral selectors in the mobile phase. nih.gov

Enzymatic kinetic resolution provides a highly selective and environmentally friendly alternative. Lipases are frequently used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netnih.govmdpi.com The choice of the acylating agent and the solvent system is critical for the efficiency and enantioselectivity of the resolution. For example, lipase from Candida rugosa has been used for the kinetic resolution of a building block for β-blockers, achieving high enantiomeric purity. mdpi.com

More recently, palladium-catalyzed kinetic resolution has emerged as a potent method. This technique can involve the stereoselective intramolecular allylation of racemic amines, catalyzed by a palladium complex in the presence of a chiral phosphoric acid. This approach has demonstrated high selectivity factors in producing enantioenriched chiral amines and their cyclized products. nih.gov

A summary of different resolution techniques for chiral amines is presented below:

| Resolution Technique | Principle | Key Considerations |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. libretexts.orgntnu.no | Choice of resolving agent and solvent; optimization of crystallization conditions. ntnu.no |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase in HPLC. nih.gov | Selection of appropriate chiral column and mobile phase. nih.gov |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation (e.g., acylation) of one enantiomer, allowing for separation. researchgate.netnih.gov | Choice of enzyme (e.g., lipase), acyl donor, and reaction medium. mdpi.com |

| Palladium-Catalyzed Kinetic Resolution | Stereoselective metal-catalyzed reaction of one enantiomer. nih.gov | Selection of palladium catalyst, chiral ligand/co-catalyst, and reaction conditions. nih.gov |

Optimization of Reaction Parameters and Scale-Up Considerations

The efficient synthesis of this compound and its analogs on a larger scale requires careful optimization of various reaction parameters.

Solvent Effects and Reaction Kinetics in Phenylpropanamine Synthesis

The choice of solvent can significantly impact the reaction kinetics and selectivity in the synthesis of phenylpropanamines, particularly in nitrile hydrogenation. The use of protic solvents like ethanol (B145695) can positively influence the selectivity for the primary amine by affecting the interaction between the solvent and the amine product in the liquid phase. researchgate.net In contrast, non-polar aprotic solvents such as benzene (B151609) or cyclohexane (B81311) have been shown to decrease primary amine selectivity in some cases. researchgate.net

In the catalytic hydrogenation of nitriles, the reaction is often carried out in a solution to facilitate heat and mass transfer. google.com For the reduction of 3-phenylpropionitrile, a homologous compound, a two-phase solvent system of dichloromethane (B109758) and water has been utilized. nih.gov The presence of an acidic additive in the aqueous phase helps in the formation of a salt with the primary amine product, which sequesters it in the aqueous phase and reduces the likelihood of side reactions that form secondary and tertiary amines. nih.gov

The table below illustrates the effect of different solvents on the selectivity of butylamine (B146782) in the hydrogenation of butyronitrile (B89842) over a Ni/SiO₂ catalyst, highlighting the superior performance of protic solvents.

Table: Effect of Solvents on Butylamine Selectivity in Butyronitrile Hydrogenation researchgate.net

| Solvent | Primary Amine Selectivity (%) |

| Ethanol | 84 |

| Benzene | 63 |

| Toluene | 45 |

| Cyclohexane | 39 |

Catalyst Selection and Ligand Design for Enhanced Efficiency

The selection of an appropriate catalyst and the design of its associated ligands are paramount for achieving high efficiency and selectivity. In the context of synthesizing primary amines from aryl bromides, palladium-catalyzed amination using ammonium (B1175870) salts is a viable route. nih.govorganic-chemistry.orgacs.org The choice of phosphine (B1218219) ligands, such as those with steric bulk and electron-rich properties, can significantly influence the catalyst's activity and selectivity for the primary amine over diarylamine byproducts. mit.edu

For the asymmetric synthesis of chiral amines, rhodium complexes with chiral bisphosphine ligands are highly effective in the hydrogenation of enamides and imines. rsc.orgnih.govacs.org For instance, a rhodium complex with the (R)-SDP ligand has been used for the asymmetric hydrogenation of β-branched enamides, yielding β-stereogenic amines with high enantioselectivity. rsc.org The development of novel ligands, such as those based on a picolinamide (B142947) skeleton with strong sigma-donating sulfonamide moieties, can enhance catalyst stability and turnover numbers in related reactions.

The following table summarizes different catalytic systems used in the synthesis of primary amines and their key features.

| Catalytic System | Reaction Type | Key Features |

| Palladium/Phosphine Ligand | C-N Cross-Coupling of Aryl Bromides | Effective for forming primary amines from aryl bromides using ammonium salts. nih.govorganic-chemistry.orgacs.org Ligand choice is crucial for selectivity. mit.edu |

| Rhodium/Chiral Bisphosphine | Asymmetric Hydrogenation of Enamides/Imines | Produces chiral amines with high enantioselectivity. rsc.orgnih.govacs.org |

| Polysilane/SiO₂-supported Palladium | Continuous Flow Hydrogenation of Nitriles | High yields and long catalyst lifetime for the synthesis of primary amines. nih.gov |

| Raney Cobalt | Continuous Flow Hydrogenation of Nitriles | High conversion and selectivity for primary amines under optimized conditions. researchgate.net |

Continuous Flow Synthesis Techniques for Scalability

For the large-scale production of this compound, continuous flow synthesis offers significant advantages over traditional batch processes. nih.gov Flow chemistry can lead to improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govresearchgate.net

The catalytic hydrogenation of nitriles to primary amines has been successfully implemented in continuous flow systems. For example, a polysilane/SiO₂-supported palladium catalyst has been used in a continuous flow reactor to convert various nitriles to their corresponding primary amines in almost quantitative yields under mild conditions. nih.gov This system demonstrated remarkable stability, with the catalyst remaining active for over 300 hours without a loss of selectivity. nih.gov

Similarly, Raney cobalt has been employed as a catalyst in a micro-packed bed reactor for the continuous hydrogenation of nitriles, achieving complete conversion and high selectivity for the primary amine. researchgate.net These flow systems can be operated for extended periods, allowing for the production of significant quantities of the desired product. For instance, the synthesis of 4 grams of benzylamine (B48309) has been demonstrated in a two-hour continuous operation. thalesnano.com

The table below presents examples of continuous flow hydrogenation of nitriles, showcasing the potential for scalable primary amine synthesis.

Table: Examples of Continuous Flow Hydrogenation of Nitriles

| Catalyst | Substrate | Flow Rate | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| DMPSi-Pd/SiO₂ | Benzonitrile | 0.2 mL/min | 60 | 0.5 (H₂) | ~99 | nih.gov |

| Raney Cobalt | Benzonitrile | 0.5 mL/min | 70 | 40 (H₂) | >99 | researchgate.net |

| Ni/NiO@C | Benzonitrile | - | 120 | 10 (H₂) | >99 | rsc.org |

Chemical Reactivity and Derivatization Strategies of this compound

The synthetic versatility of this compound stems from the presence of two key reactive sites: the primary amino group on the propyl chain and the bromine substituent on the phenyl ring. These functional groups allow for a wide range of chemical transformations, enabling the creation of a diverse library of derivatives. This article explores the principal derivatization strategies for this compound, focusing on reactions involving the amino functionality, the aromatic bromine substituent, and potential modifications to the propyl linker.

Applications of 3 3 Bromophenyl Propan 1 Amine As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Molecules

The phenylpropan-1-amine framework is a recognized pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system. The bromo-substituted variant provides an additional site for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery.

The structural resemblance of 3-(3-Bromophenyl)propan-1-amine to biogenic amine neurotransmitters like dopamine (B1211576) and serotonin (B10506) makes it an ideal starting material for creating analogs that can modulate their activity. nih.gov These neurotransmitters are critical for regulating mood, cognition, and movement, and compounds that can influence their signaling pathways are highly sought after for treating neurological and psychiatric disorders. nih.gov

Research has demonstrated that the broader class of 3-aryl-propan-1-amines is fundamental to the development of selective monoamine reuptake inhibitors. nih.gov For instance, a series of 3-aryl-3-azolylpropan-1-amines has been synthesized and evaluated for its ability to inhibit the reuptake of serotonin, norepinephrine (B1679862), and dopamine. nih.gov The parent compound, 3-phenylpropylamine, is itself a known building block for N-substituted derivatives used in pharmaceutical research. drugbank.com The presence of the bromo-phenyl group in this compound offers a key advantage, allowing for further structural modifications through reactions like Suzuki or Buchwald-Hartwig coupling to explore the structure-activity relationship of these neurotransmitter analogs.

Primary amines are fundamental building blocks in heterocyclic chemistry due to their nucleophilicity. libretexts.org this compound can serve as the nitrogen source in the construction of various nitrogen-containing ring systems, which are ubiquitous in pharmaceuticals.

Common synthetic strategies where this amine could be employed include:

Paal-Knorr Synthesis: Reaction with a 1,4-dicarbonyl compound to yield N-substituted pyrroles.

Friedländer Annulation: Condensation with a 2-aminoaryl aldehyde or ketone to form quinoline (B57606) derivatives.

Pictet-Spengler Reaction: Cyclization with an aldehyde or ketone to produce tetrahydroisoquinolines, a common scaffold in natural products and medicinal agents.

The resulting heterocyclic products, bearing the 3-bromophenylpropyl substituent, can be further diversified using the bromine atom as a synthetic handle, leading to complex molecular architectures.

The primary amine of this compound can be utilized in the synthesis of β-aminoketones through reactions such as the Mannich reaction. rsc.org This classic three-component reaction involves an aldehyde, a ketone, and an amine, and provides a direct route to these valuable intermediates. rsc.org Alternatively, the amine can act as a nucleophile, displacing a halogen from an α-haloketone to form an α-aminoketone. organic-chemistry.org

These aminoketones can be subsequently reduced to the corresponding aminoalcohols. Optically active 3-amino-1-phenylpropanol derivatives are critical intermediates for the synthesis of important pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) like (S)-fluoxetine and norepinephrine reuptake inhibitors like (R)-atomoxetine. google.comgoogleapis.com The synthesis often proceeds through the asymmetric reduction of a β-amino ketone, highlighting the importance of these structures as direct precursors to chiral aminoalcohols. google.com

| Final Compound | Precursor Class | Therapeutic Area | Reference |

|---|---|---|---|

| (R)-Atomoxetine | Optically Active 3-Amino-1-phenylpropanol | ADHD (Norepinephrine Reuptake Inhibitor) | google.comgoogleapis.com |

| (S)-Fluoxetine | Optically Active 3-Amino-1-phenylpropanol | Depression (SSRI) | google.comgoogleapis.com |

| (S)-Duloxetine | Enantiomerically Pure 3-Hydroxy-3-arylpropylamine | Depression/Anxiety (SNRI) | googleapis.com |

| Triple Reuptake Inhibitors | 3-Aryl-3-azolylpropan-1-amines | Depression/Analgesia | nih.gov |

Role in Chiral Drug Discovery and Development

The majority of modern pharmaceuticals are chiral molecules, and it is widely recognized that the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. google.com Consequently, there is a strong emphasis on developing single-enantiomer drugs to improve efficacy and reduce side effects. google.com Since this compound is a chiral molecule (with the stereocenter at the C1 position of the propyl chain if a substituent is present, as in the related 1-(3-bromophenyl)propan-1-amine), it is a valuable player in chiral synthesis.

Obtaining enantiomerically pure starting materials is a cornerstone of modern pharmaceutical synthesis. This compound, as a racemic mixture, can be resolved into its individual (R) and (S) enantiomers. This resolution can be achieved through several established methods:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation of the diastereomers through crystallization.

Enzymatic Kinetic Resolution: Utilizing enzymes like lipases to selectively acylate one enantiomer of the amine. google.com The resulting amide can then be separated from the unreacted, enantiopure amine. google.com Transaminases can also be used for the kinetic resolution of racemic amines or for the asymmetric synthesis of a single enantiomer from a prochiral ketone. rsc.orgresearchgate.net

These enantiopure versions of this compound are highly valuable intermediates, allowing for the direct synthesis of single-enantiomer drug candidates. nih.gov

The use of an enantiopure intermediate like (R)- or (S)-3-(3-Bromophenyl)propan-1-amine is a powerful strategy for controlling the stereochemistry of a final drug molecule. By introducing the desired stereocenter early in the synthetic sequence, chemists can avoid costly and often inefficient resolution steps later on.

Computational Chemistry and Theoretical Studies on 3 3 Bromophenyl Propan 1 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules, including 3-(3-Bromophenyl)propan-1-amine.

Structural Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its chemical behavior. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable geometric structure of the molecule. This process, known as structural optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

A key aspect of the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. nih.govias.ac.inumn.edu The flexible propan-1-amine side chain can fold in a way that allows the amine group (-NH2) to interact with the π-electron system of the bromophenyl ring or for the hydrogen atoms of the amine to interact with the bromine atom. Studies on similar molecules, such as 3-aminopropanols, have shown that intramolecular hydrogen bonds play a significant role in determining the preferred conformation in the gas phase and in nonpolar solvents. nih.gov For this compound, different conformers can be envisioned depending on the rotation around the C-C single bonds of the propyl chain. The relative energies of these conformers can be calculated to identify the most stable structures.

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, based on typical values from DFT calculations on similar aromatic amines. researchgate.netresearchgate.net

| Parameter | Value (Angstrom/Degree) |

| Bond Lengths (Å) | |

| C-Br | 1.910 |

| C-C (aromatic) | 1.395 |

| C-C (propyl) | 1.530 |

| C-N | 1.470 |

| N-H | 1.015 |

| Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-C-C (propyl) | 112.0 |

| C-C-N | 110.5 |

| H-N-H | 107.0 |

| Dihedral Angles (°) ** | |

| C-C-C-C (propyl chain) | 178.0 |

| C-C-C-N | 65.0 |

This table represents expected values and is for illustrative purposes.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamental to its reactivity. irjweb.com Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and kinetic stability. nih.govchalcogen.ro A smaller energy gap suggests a more reactive molecule. nih.gov

For this compound, DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich aminophenyl portion of the molecule, while the LUMO may be distributed over the bromophenyl ring. This distribution provides insights into the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.

The following table illustrates the kind of data obtained from FMO analysis for aromatic compounds, providing a reference for what would be expected for this compound. researchgate.netphyschemres.orgscispace.com

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 to 0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Chemical reactivity and stability |

This table contains representative values for similar molecules and is for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) Simulation and Interpretation

Theoretical vibrational spectroscopy is a powerful tool for understanding the infrared (IR) and Raman spectra of molecules. researchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov

For this compound, a theoretical vibrational analysis would involve calculating the harmonic frequencies corresponding to the different modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. For example, one would expect to see characteristic frequencies for the N-H stretching of the amine group, the C-H stretching of the aromatic ring and the alkyl chain, the C-Br stretching, and the various bending and scissoring motions of the amine and methylene (B1212753) groups. researchgate.net

A hypothetical table of calculated vibrational frequencies for key functional groups in this compound is provided below, based on known characteristic frequencies for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H stretch | 3400 - 3500 | Asymmetric and symmetric stretching of the amine group |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| C-H stretch (aliphatic) | 2850 - 2960 | Stretching of C-H bonds on the propyl chain |

| NH₂ scissoring | 1590 - 1650 | Bending motion of the amine group |

| C-C stretch (aromatic) | 1450 - 1600 | Stretching of carbon-carbon bonds in the phenyl ring |

| C-Br stretch | 500 - 600 | Stretching of the carbon-bromine bond |

This table presents expected frequency ranges for the specified vibrational modes and is for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net

Conformational Dynamics and Solvent Interactions

MD simulations of this compound in a solvent, such as water, can provide detailed information about its dynamic behavior. arxiv.org These simulations can track the changes in the molecule's conformation over time, revealing the flexibility of the propyl-amine side chain and the accessible rotational states. The simulations also elucidate the nature of the interactions between the solute and solvent molecules. For instance, the amine group can form hydrogen bonds with water molecules, while the bromophenyl group will have predominantly hydrophobic interactions.

A key parameter that can be analyzed from MD simulations is the Solvent Accessible Surface Area (SASA). nih.govmdtraj.org SASA measures the surface area of the molecule that is accessible to the solvent, providing insights into how the molecule exposes its different parts to the surrounding environment. researchgate.netresearchgate.net Changes in SASA over the course of a simulation can indicate conformational changes and the extent of solvent interaction.

The following table provides a conceptual overview of the types of data that can be extracted from an MD simulation of this compound in water.

| Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's atoms from a reference structure over time. | Stability of the molecular conformation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in the overall shape and folding of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Information on the molecule's interaction with the solvent and its solubility. |

| Hydrogen Bond Analysis | The number and lifetime of hydrogen bonds between the molecule and solvent. | The strength and nature of specific solute-solvent interactions. |

This table is a conceptual representation of data from MD simulations.

Protein-Ligand Binding Simulations for Derivatives

Derivatives of this compound may have potential applications in drug discovery, and MD simulations are a powerful tool for studying their interactions with biological targets like proteins. semanticscholar.org The process typically begins with molecular docking, which predicts the preferred binding orientation of a ligand (the derivative) in the active site of a protein. researchgate.netnih.govresearchgate.net

Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex and to refine the binding mode. researchgate.net These simulations can reveal how the ligand and protein adapt to each other's presence, the key amino acid residues involved in the interaction, and the strength of the binding. By calculating the binding free energy, it is possible to rank different derivatives based on their predicted affinity for the target protein. These computational studies can guide the design of new derivatives with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. For the derivatives of this compound, a QSAR study would be instrumental in designing new analogs with enhanced biological efficacy, while a QSPR study could predict properties like solubility, boiling point, or toxicity.

A typical QSAR/QSPR study on derivatives of this compound would involve the following steps:

Data Set Selection: A series of derivatives would be synthesized where specific parts of the molecule are systematically modified. For instance, the bromine atom on the phenyl ring could be replaced with other halogens or alkyl groups, or the propan-1-amine side chain could be altered. The biological activity (e.g., IC₅₀ values for enzyme inhibition) or a specific property of these compounds would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Pertaining to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity.

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), would be used to build a mathematical equation that links the calculated descriptors to the observed activity or property. The robustness and predictive power of the resulting model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques.

The final QSAR/QSPR model can then be used to predict the activity or property of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

To illustrate this, the following is a hypothetical data table for a QSAR study on a series of this compound derivatives.

Hypothetical QSAR Data for this compound Derivatives

| Compound ID | R-Group (at position 3 of phenyl ring) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| 1 | -Br | 214.10 | 2.8 | 26.02 | 120 | 115 |

| 2 | -Cl | 169.65 | 2.5 | 26.02 | 150 | 155 |

| 3 | -F | 153.19 | 2.2 | 26.02 | 200 | 195 |

| 4 | -CH₃ | 149.23 | 2.7 | 26.02 | 90 | 95 |

| 5 | -OCH₃ | 165.23 | 2.4 | 35.25 | 110 | 112 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed step-by-step mechanism of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational methods could be employed to study its synthesis, metabolism, or degradation pathways.

The elucidation of a reaction mechanism typically involves the following computational steps:

Proposing a Reaction Pathway: Based on chemical intuition and known reaction principles, a plausible pathway for the reaction is proposed. This includes identifying the reactants, products, any intermediates, and transition states.

Geometry Optimization: The 3D structures of all species involved in the proposed pathway (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations. Density Functional Theory (DFT) is a commonly used method for this purpose, often with a suitable basis set (e.g., B3LYP/6-31G*).

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For reactants, intermediates, and products, all calculated vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product.

By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. This knowledge is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity. For instance, a computational study could investigate the mechanism of a key step in the synthesis of this compound, such as the reduction of a corresponding nitrile or oxime, to understand how different reducing agents might influence the reaction outcome.

Advanced Spectroscopic and Chromatographic Characterization of 3 3 Bromophenyl Propan 1 Amine

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion of 3-(3-Bromophenyl)propan-1-amine. nih.gov This highly accurate measurement allows for the determination of the elemental composition of the molecule, confirming its chemical formula as C₉H₁₂BrN. cymitquimica.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₂BrN |

| Exact Mass | 213.0153 u |

| Monoisotopic Mass | 213.0153 u |

| Note: The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum. |

Fragmentation Pattern Analysis (EI-MS, CI-MS)

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry that produce distinct fragmentation patterns. The analysis of these patterns provides valuable structural information.

In the mass spectrum of a primary amine, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, this would lead to the formation of a stable iminium ion.

Another common fragmentation pathway for primary amines is the loss of the amine group. libretexts.org The fragmentation pattern of this compound would also be influenced by the presence of the bromophenyl group. The loss of a bromine radical or hydrogen bromide from the molecular ion are also possible fragmentation pathways that would be observed in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for verifying the molecular weight and assessing the purity of this compound. In a typical LC-MS analysis, the compound is first separated from non-volatile impurities on a liquid chromatography column before being introduced into the mass spectrometer.

The mass spectrometer ionizes the molecule, most commonly through electrospray ionization (ESI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₉H₁₂BrN), the expected monoisotopic mass is approximately 213.02 g/mol and 215.02 g/mol due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). cymitquimica.com The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom. The detection of the protonated molecule [M+H]⁺ at m/z values corresponding to these isotopic masses provides strong evidence for the compound's identity. bldpharm.com

LC-MS is also invaluable for detecting and identifying impurities. The chromatogram will show separate peaks for any impurities present, and their corresponding mass spectra can be used to elucidate their structures. This is particularly useful for identifying by-products from the synthesis or degradation products. The use of derivatization reagents, such as dimethylaminophenacyl bromide (DmPABr), can enhance the ionization efficiency and chromatographic retention of amines, further improving the sensitivity and specificity of the LC-MS analysis. nih.gov

Table 1: Representative LC-MS Parameters for Amine Analysis

| Parameter | Value |

|---|---|

| LC System | UHPLC or HPLC |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile (B52724)/Water with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.

N-H Vibrations: The primary amine group (-NH₂) exhibits characteristic stretching vibrations in the region of 3400-3250 cm⁻¹. Typically, two bands are observed for a primary amine. N-H bending vibrations are also expected around 1650-1580 cm⁻¹. docbrown.info

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain is observed just below 3000 cm⁻¹.

C-N Vibrations: The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ region. docbrown.info

C-Br Vibrations: The C-Br stretching vibration is found in the fingerprint region, typically between 600 and 500 cm⁻¹, providing evidence for the bromo-substitution. docbrown.info

Aromatic C=C Vibrations: Benzene (B151609) ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A significant advantage of Raman for amine analysis is that the N-H stretching bands are often sharper and more distinct than in the IR spectrum. nih.gov Furthermore, the aromatic ring vibrations often give rise to strong Raman signals. In a study on a related compound, 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone, aromatic C-H stretching was observed at 3036 cm⁻¹ and C=C stretching of the benzene ring was also identified. researchgate.net For this compound, the C-Br stretch would also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) |

| N-H Bend | 1650-1580 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600-1450 | |

| Alkyl Chain (-CH₂-) | C-H Stretch | <3000 |

| Carbon-Nitrogen | C-N Stretch | 1250-1020 |

| Carbon-Bromine | C-Br Stretch | 600-500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystal structure for this compound was found in the search results, the technique would provide invaluable information if suitable crystals could be grown.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For this compound, a crystal structure would confirm:

The connectivity of the atoms.

The bond lengths and angles.

The conformation of the propanamine chain.

The planarity of the phenyl ring.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group.

Analysis of a related compound, 1-(3-Bromophenyl)thiourea, by X-ray crystallography revealed detailed information about its molecular structure and intermolecular hydrogen bonding. researchgate.net

Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. bldpharm.com In a typical reversed-phase HPLC method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a pH modifier like phosphoric acid). nih.gov The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound is a chiral compound, HPLC can also be used to determine its enantiomeric excess. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The mobile phase is typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol. google.com The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Table 3: General HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, C8 | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid/buffer | Hexane/Isopropanol or other non-polar/polar mixtures |

| Detector | UV-Vis (typically 210-260 nm) | UV-Vis |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.2 mL/min |

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC due to their polarity, derivatization can improve their chromatographic behavior. However, for impurity profiling, underivatized analysis can still be effective.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a long, narrow capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows a parent ion peak (if stable enough) and a series of fragment ion peaks that form a unique "fingerprint" for the compound. For a related compound, 3-bromopropylamine, the top peak in the GC-MS was observed at an m/z of 30. nih.gov This fragmentation pattern is highly reproducible and can be compared to library spectra for positive identification. GC-MS is particularly useful for identifying volatile organic impurities that may be present from the synthesis, such as residual solvents.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used to monitor the progress of a chemical reaction. libretexts.org To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. rochester.edu

The plate is then developed in a suitable solvent system (eluent), which is chosen to achieve good separation between the starting materials and the product. The spots are visualized, often using a UV lamp (as the phenyl ring is UV active) or a chemical stain that reacts with the amine group (e.g., ninhydrin). epfl.ch The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative positions of the spots (Rf values) provide information about the polarity of the compounds. By comparing the reaction mixture lane to the starting material lane, a chemist can quickly assess the extent of the reaction and decide when it is complete. rochester.edu

Biological Activity and Mechanistic Investigations of 3 3 Bromophenyl Propan 1 Amine Derivatives

Molecular Target Identification and Binding Studies

Detailed molecular target identification and binding studies for 3-(3-bromophenyl)propan-1-amine are not extensively documented. However, based on its structural similarity to other phenethylamine (B48288) derivatives, it is plausible that it may interact with a variety of biogenic amine targets. Phenethylamines are known to bind to receptors and transporters of key neurotransmitters. researchgate.netmdpi.com

Research on analogous compounds suggests that the nature and position of substituents on the phenyl ring, as well as modifications to the propanamine side chain, can significantly influence binding affinity and selectivity for various molecular targets. For instance, studies on other brominated compounds have highlighted their potential to interact with biological macromolecules, although specific binding data for this compound is not available.

Influence on Neurotransmitter Systems

The core structure of this compound, a phenethylamine derivative, suggests a potential to interact with monoamine neurotransmitter systems, including those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). These systems are crucial in regulating mood, cognition, and various physiological processes.

Derivatives of phenethylamine are well-documented for their effects on serotonin receptors, particularly the 5-HT2A receptor. researchgate.netmdpi.com The affinity for these receptors is sensitive to the substitution pattern on the phenyl ring. Halogen substituents, such as the bromine atom in this compound, have been shown to modulate the binding affinity of phenethylamines to these receptors. mdpi.comresearchgate.net While specific studies on this compound are lacking, its structural features warrant investigation into its potential effects on serotonin and other neurotransmitter pathways.

Antimicrobial Activity Mechanisms

Several studies have explored the antimicrobial properties of brominated organic compounds, suggesting that derivatives of this compound may exhibit similar activities. Bromophenol derivatives, for example, have demonstrated significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The proposed mechanisms for the antimicrobial action of related brominated compounds often involve the disruption of bacterial cell membranes or the inhibition of critical enzymes. For instance, some brominated salicylanilide (B1680751) derivatives have shown activity primarily against Gram-positive bacteria. mdpi.com The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially facilitating its entry into bacterial cells and interaction with intracellular targets. Research on flavonoid derivatives has also indicated that the presence of a bromine atom can significantly influence their antimicrobial properties. mdpi.com

Cytotoxic Effects and Apoptosis Induction Pathways

The cytotoxic potential of brominated compounds against various cancer cell lines has been an area of active research. While specific data for this compound is not available, studies on related structures provide insights into potential mechanisms. For example, brominated furanone derivatives have been shown to be more active than the reference drug cisplatin (B142131) against certain cancer cell lines, with IC50 values in the micromolar range. researchgate.net

Brominated plastoquinone (B1678516) analogs have also demonstrated significant antiproliferative effects against leukemia and breast cancer models. nih.gov The cytotoxic mechanisms of such compounds can involve the induction of cell cycle arrest and oxidative stress. nih.gov Phenylpropiophenone derivatives have also been evaluated for their anticancer activities against a range of human cancer cell lines. nih.gov The presence of the bromophenyl moiety in this compound suggests that it and its derivatives could be investigated for similar cytotoxic and pro-apoptotic activities.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies on phenethylamine and related derivatives have provided valuable insights into the structural requirements for various biological activities. For phenethylamines, the nature and position of substituents on the phenyl ring are critical determinants of their pharmacological profile. researchgate.netmdpi.com

In the context of 5-HT2A receptor binding, for instance, halogen substituents on the phenyl ring can influence affinity. mdpi.comresearchgate.net SAR studies on N3-alkyl-xanthine derivatives have shown that the length of an alkyl chain can impact their biological activity, suggesting that modifications to the propanamine side chain of this compound could modulate its potency. researchgate.net

For antimicrobial activity, SAR studies of bromophenol derivatives indicate that the position and number of bromine atoms, along with other functional groups, play a crucial role in determining their efficacy against different bacterial strains. nih.gov Similarly, in the realm of anticancer agents, SAR studies on phenylpropiophenone derivatives have helped in identifying key molecular descriptors and pharmacophores responsible for their cytotoxic effects. nih.gov These general SAR principles could guide the future design and synthesis of novel derivatives of this compound with enhanced biological potency.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Brominated Amines

The synthesis of brominated amines, including 3-(3-Bromophenyl)propan-1-amine, is a cornerstone of organic chemistry, with continuous efforts to develop more efficient, environmentally friendly, and selective methods. Traditional bromination techniques often involve harsh reagents and can lead to the formation of multiple brominated byproducts. tandfonline.com Modern research, however, is shifting towards greener and more precise synthetic routes.

One promising area is the development of novel methods for the bromination of aromatic amines. tandfonline.com For instance, the use of pyridinium (B92312) hydrobromide perbromide has been shown to effectively monobrominate aromatic amines, yielding the desired product in good yields with minimal polybromination. tandfonline.com Another innovative approach involves a "green synthesis" method for the bromination of amino-phthalides, which utilizes a bromonium ion intermediate under acidic conditions. chemrxiv.orgchemrxiv.org This method is not only environmentally conscious but also conserves halide equivalents. chemrxiv.orgchemrxiv.org

Furthermore, researchers are exploring alternative brominating agents and reaction conditions to improve selectivity and safety. Systems like the NaBr/NaBrO3 reagent have been developed as a safer alternative to traditional methods, initially demonstrated in solvents like dioxane and DCM. researchgate.net The ongoing goal is to devise synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, reducing waste and hazardous substance use. chemrxiv.org

Exploration of New Catalytic Systems for Stereoselective Synthesis

The stereochemistry of a molecule is crucial for its biological activity and material properties. Consequently, the development of catalytic systems for the stereoselective synthesis of molecules like this compound is a major focus of current research. While direct catalytic stereoselective syntheses for this specific compound are not yet widely reported, the principles and methodologies being developed for similar structures hold immense promise.

For example, palladium-catalyzed cyclization of trichloroacetimidates has been successfully used for the stereoselective synthesis of 1,3-amino alcohols, which are structurally related to this compound. nih.gov This reaction demonstrates high diastereoselectivity, favoring the formation of specific isomers. nih.gov Such catalytic systems could potentially be adapted for the synthesis of enantiomerically pure this compound and its derivatives.

The asymmetric reduction of prochiral ketones is another powerful strategy. The use of chiral catalysts, such as those based on oxazaborolidines, in combination with reducing agents like borane (B79455), has been employed for the enantioselective synthesis of related hydroxypropylamines. google.com The exploration of novel ligands and metal catalysts continues to be a vibrant area of research, aiming to provide more efficient and selective routes to chiral amines.

Advanced Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents and advanced materials. Amines, in general, are fundamental components of many pharmaceuticals and bioactive molecules due to their ability to form key interactions with biological targets. ijrpr.com

In medicinal chemistry, derivatives of this compound are being investigated for their potential as cytotoxic agents for cancer therapy. For instance, compounds incorporating the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold have shown significant cytotoxic activity against breast cancer cell lines. nih.gov The addition of a tertiary amine side chain, a feature that can be derived from this compound, has been shown to enhance these cytotoxic effects. nih.gov The bromine atom on the phenyl ring also provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

In the realm of materials science, amines are integral to the creation of functional polymers, catalysts, and sensors. ijrpr.com The presence of the bromine atom in this compound can influence the electronic and photophysical properties of materials derived from it. This makes it a potential building block for organic electronics, photovoltaics, and other functional materials. ijrpr.com The development of novel polymers and materials incorporating this and other brominated amines is an active area of research with the potential for significant technological advancements.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the initial design of novel compounds to the prediction and optimization of their synthetic routes. doaj.org These computational tools are being increasingly applied to the study of compounds like this compound.

Computer-Aided Synthesis Planning (CASP) is a significant area where AI is making an impact. nih.goviscientific.org By analyzing known reactions, AI algorithms can work backward from a target molecule to identify readily available starting materials and the most efficient reaction sequences. nih.gov This not only saves time and resources in the laboratory but also opens up possibilities for the synthesis of complex molecules that would be challenging to design manually. nih.gov The integration of AI and ML into the entire workflow of chemical research promises to significantly accelerate the pace of discovery and innovation in fields utilizing compounds like this compound. acs.org

Q & A

Q. Table 1. Computational vs. Experimental Spectroscopic Data

| Parameter | DFT Prediction (B3LYP/6-311G**) | Experimental Value | Discrepancy |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.52 | 4.48 (UV-Vis) | 0.89% |

| C-Br Stretching (cm⁻¹) | 580 (IR) | 575 (IR) | 0.87% |

| λ_max (nm) | 290 (TD-DFT) | 285 (UV-Vis) | 1.75% |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% PdCl₂(PPh₃)₂ | +25% |

| Reaction Time | 3 h (hydrolysis) | +15% |

| Solvent Polarity | Acetonitrile (ε = 37.5) | +10% (vs. DMF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.